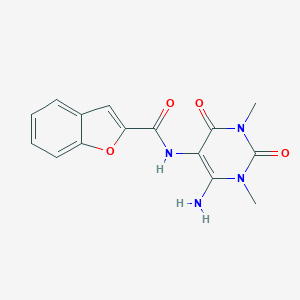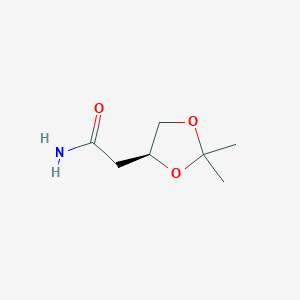
1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one, also known as FPT, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. FPT is a member of the triazinane family and is a potent inhibitor of several enzymes, making it a valuable tool for studying biochemical pathways and physiological processes.
Wirkmechanismus
1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one exerts its inhibitory effects by binding to the active sites of enzymes and preventing their normal function. In the case of PDEs, 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one inhibits the breakdown of cyclic nucleotides, leading to an increase in intracellular cyclic nucleotide levels. This can have a wide range of effects on cellular processes, including smooth muscle relaxation, platelet aggregation, and immune cell function. In the case of HDACs, 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one inhibits the deacetylation of histones, leading to changes in gene expression and cellular differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one are wide-ranging and depend on the specific enzyme or pathway being studied. In general, 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one has been shown to have effects on smooth muscle relaxation, platelet aggregation, immune cell function, and cellular differentiation. These effects make 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one a valuable tool for studying a wide range of physiological processes and disease states.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one in lab experiments include its high potency, specificity, and availability. 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one has been extensively studied and optimized for use in various assays, making it a readily available compound for research purposes. The limitations of using 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one in lab experiments include its potential toxicity and off-target effects. Careful dosing and control experiments are necessary to ensure that the observed effects are due to 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one's specific inhibitory properties.
Zukünftige Richtungen
For research on 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one include its potential applications in the treatment of various diseases, including cancer, cardiovascular disease, and inflammatory disorders. 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one's inhibitory effects on PDEs and HDACs make it a promising candidate for the development of new therapeutics. Additionally, further studies are needed to fully understand 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one's effects on cellular processes and to optimize its use as a research tool.
Synthesemethoden
The synthesis of 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one involves the reaction between 6-fluoropyridin-2-amine and cyanogen azide, followed by a cyclization reaction to form the triazinane ring. The synthesis of 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one has been optimized to provide high yields and purity, making it a readily available compound for research purposes.
Wissenschaftliche Forschungsanwendungen
1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one has been extensively studied for its potential applications in various fields of scientific research. It has been shown to be a potent inhibitor of several enzymes, including cyclic nucleotide phosphodiesterases (PDEs) and histone deacetylases (HDACs), making it a valuable tool for studying biochemical pathways and physiological processes.
Eigenschaften
CAS-Nummer |
181881-31-2 |
|---|---|
Produktname |
1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one |
Molekularformel |
C8H9FN4O |
Molekulargewicht |
196.18 g/mol |
IUPAC-Name |
1-(6-fluoropyridin-2-yl)-1,2,4-triazinan-3-one |
InChI |
InChI=1S/C8H9FN4O/c9-6-2-1-3-7(11-6)13-5-4-10-8(14)12-13/h1-3H,4-5H2,(H2,10,12,14) |
InChI-Schlüssel |
XQEXQJSDUNVPHD-UHFFFAOYSA-N |
SMILES |
C1CN(NC(=O)N1)C2=NC(=CC=C2)F |
Kanonische SMILES |
C1CN(NC(=O)N1)C2=NC(=CC=C2)F |
Synonyme |
1,2,4-Triazin-3(2H)-one,1-(6-fluoro-2-pyridinyl)tetrahydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




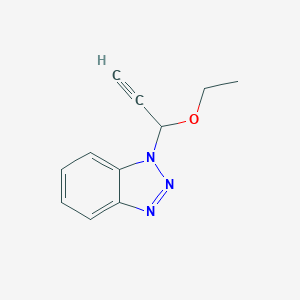
![3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B65441.png)
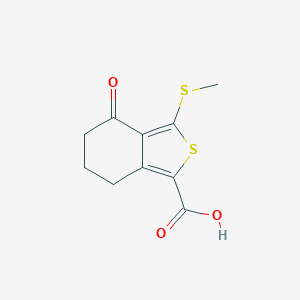
![1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione](/img/structure/B65444.png)


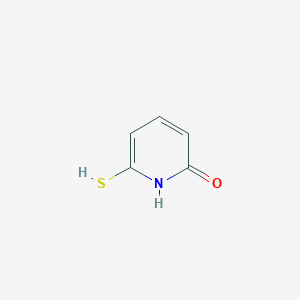
![Tris[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B65459.png)



